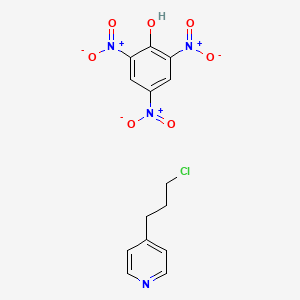

4-(3-Chloropropyl)pyridine;2,4,6-trinitrophenol

Description

Properties

CAS No. |

69603-43-6 |

|---|---|

Molecular Formula |

C14H13ClN4O7 |

Molecular Weight |

384.73 g/mol |

IUPAC Name |

4-(3-chloropropyl)pyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C8H10ClN.C6H3N3O7/c9-5-1-2-8-3-6-10-7-4-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,6-7H,1-2,5H2;1-2,10H |

InChI Key |

MUTNGVCVAIMQEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CCCCl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

4-(3-Chloropropyl)pyridine is a pyridine derivative functionalized with a chloropropyl side chain at the 4-position. While direct literature on this exact compound is limited, related pyridine chloropropyl derivatives are commonly synthesized via nucleophilic substitution or chlorination reactions starting from pyridine or chloropyridine precursors.

Relevant Chloropyridine Preparation Method

A patent (CN102174014A) describes a method for preparing chlorinated pyridine derivatives such as 2,3,6-trichloropyridine by chlorination of 2,6-dichloropyridine under controlled temperature conditions (120–140 °C) with chlorine gas, followed by vacuum distillation to purify the product. This method achieves high purity (>99.5%) and high recovery yields (~94-95%) of chloropyridine derivatives.

Although this patent focuses on trichloropyridines, the methodology indicates that controlled chlorination of pyridine rings is feasible and can be adapted to synthesize 4-(3-chloropropyl)pyridine by introducing the chloropropyl side chain via appropriate alkylation followed by chlorination or direct substitution.

Typical Synthetic Steps for 4-(3-Chloropropyl)pyridine (Inferred)

- Step 1: Alkylation of pyridine at the 4-position with 3-chloropropyl halide or via a halopropylation reagent.

- Step 2: Purification by distillation or recrystallization.

- Step 3: Verification of purity by chromatographic and spectroscopic methods.

Preparation of 2,4,6-Trinitrophenol (Picric Acid)

Overview

2,4,6-Trinitrophenol, known as picric acid, is a well-known compound with applications in explosives, dyes, and pharmaceuticals. Its preparation typically involves nitration of phenolic compounds.

Established Synthetic Routes

Several methods exist for preparing picric acid, with two prominent approaches:

Nitration of o-nitrophenol and/or p-nitrophenol: This method involves controlled nitration of mono-nitrophenols to form dinitrophenol intermediates, which remain soluble in the reaction medium, followed by further nitration to yield picric acid that precipitates from the medium.

Direct nitration of phenol: Phenol is nitrated using concentrated nitric acid, often in the presence of solvents like dimethyl sulfoxide (DMSO) to control reaction conditions and yields. This method yields picric acid with high efficiency (around 87%) and good purity.

Detailed Example of Picric Acid Synthesis

- Reactants: Phenol (0.5 g), 63% nitric acid (4 mL), dimethyl sulfoxide (1 mL).

- Procedure: Phenol is dissolved in DMSO, then nitric acid is added dropwise under cooling (ice bath). The mixture is heated under reflux (~100 °C) for 4 hours. The reaction mixture changes color from brown to yellow, indicating nitration progress.

- Isolation: After cooling, the product precipitates upon dilution with ice-cold water, is filtered, washed, and dried to yield yellow picric acid crystals.

- Yield and Purity: Yield approximately 87%, melting point 122 °C, confirmed by IR spectroscopy and elemental analysis.

Alternative Industrial Process

An improved industrial process involves sulfonation of phenol with fuming sulfuric acid followed by nitration with concentrated nitric acid. This method minimizes side reactions and tar formation but requires careful temperature control due to the exothermic nature of the reaction.

Combination to Form 4-(3-Chloropropyl)pyridine; 2,4,6-Trinitrophenol

Compound Nature

The compound 4-(3-chloropropyl)pyridine; 2,4,6-trinitrophenol is often encountered as a salt or complex formed by combining the basic pyridine derivative with the acidic picric acid in a 1:1 molar ratio. It is used in synthesis and pharmaceutical intermediate applications.

Preparation Method

- Step 1: Independently prepare or procure pure 4-(3-chloropropyl)pyridine and 2,4,6-trinitrophenol.

- Step 2: Dissolve both components in an appropriate solvent (e.g., ethanol or acetone).

- Step 3: Mix stoichiometrically and stir at controlled temperature to allow salt formation.

- Step 4: Isolate the resulting complex by filtration or crystallization.

- Step 5: Dry and characterize the product to ensure purity and correct stoichiometry.

Data Table Summarizing Preparation Conditions

Research Findings and Notes

The chlorination process for pyridine derivatives requires precise temperature control and chlorine feed rate to achieve high purity and yield, as demonstrated in the Chinese patent CN102174014A.

Picric acid synthesis benefits from controlling intermediate solubility to prevent premature precipitation, which can reduce yield. The use of nitric acid alone or in combination with strong co-acids allows for efficient nitration.

Use of solvents such as dimethyl sulfoxide enhances phenol nitration by improving solubility and reaction control, yielding picric acid with good purity and yield.

The final compound, a salt between 4-(3-chloropropyl)pyridine and picric acid, is commercially available with high assay values (90-99%) and used in pharmaceutical and synthetic applications.

Industrial scale methods emphasize environmental considerations, minimizing by-products like sodium chloride and controlling exothermic reactions to reduce hazards and waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)pyridine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

2,4,6-Trinitrophenol is known for its explosive properties and can undergo reactions such as reduction and nitration. It is highly reactive due to the presence of nitro groups, making it susceptible to various chemical transformations.

Common Reagents and Conditions

Nucleophilic Substitution: Bases such as potassium carbonate or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

4-(3-Chloropropyl)pyridine is used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules.

2,4,6-Trinitrophenol has applications in the detection of explosives due to its nitroaromatic nature. It is used in fluorescence-based sensing platforms for the detection of nitroaromatic compounds. Additionally, it finds applications in the manufacture of dyes, colored glass, and as a reagent in chemical analysis.

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)pyridine involves its ability to undergo nucleophilic substitution reactions, where the chloropropyl group can be replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis.

2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups. These groups can participate in various chemical reactions, including reduction and nitration, leading to the formation of different products. The compound’s explosive nature is due to the rapid release of energy during these reactions.

Comparison with Similar Compounds

2,4,6-Trinitrophenol (Picric Acid)

It is highly sensitive to heat, shock, friction, and static electricity in its dry state . Its reactivity with metals (e.g., copper, iron) forms shock-sensitive metal picrates, which pose significant explosion risks . Additionally, it reacts violently with oxidizing agents (e.g., chlorates, peroxides) and reducing agents (e.g., sodium, lithium hydrides) .

4-(3-Chloropropyl)pyridine

4-(3-Chloropropyl)pyridine (C₈H₁₀ClN) is a pyridine derivative with a chloropropyl substituent. Its reactivity may involve nucleophilic substitution at the chloropropyl group or participation in coordination chemistry via the pyridine nitrogen.

2,4,6-Trinitrophenol vs. Other Nitroaromatics

Table 1: Comparative Properties of Nitroaromatic Compounds

Key Findings :

- Picric acid is more shock-sensitive than TNT due to its phenolic –OH group, which enhances acidity and instability .

- Unlike TNT, picric acid forms metal picrates (e.g., copper picrate), which are highly explosive and sensitive to vibration .

- Both compounds share high nitrogen content, but picric acid’s aqueous solutions are non-combustible, whereas TNT’s solutions remain flammable .

4-(3-Chloropropyl)pyridine vs. Pyridine Derivatives

Table 2: Comparison of Pyridine-Based Compounds

| Compound | 4-(3-Chloropropyl)pyridine | Pyridine | 4-Chloropyridine | 3-Chloropropylbenzene |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₀ClN | C₅H₅N | C₅H₄ClN | C₉H₁₁Cl |

| Reactivity | Nucleophilic substitution | Weak base, coordination | Electrophilic substitution | Free radical halogenation |

| Toxicity | Limited data | Irritant, neurotoxic | Similar to pyridine | Moderate irritant |

Key Findings :

- The chloropropyl group in 4-(3-Chloropropyl)pyridine introduces reactivity distinct from simple pyridine, enabling alkylation or cross-coupling reactions.

- Compared to 4-chloropyridine, the aliphatic chlorine in 4-(3-Chloropropyl)pyridine is more susceptible to nucleophilic attack.

2,4,6-Trinitrophenol

- Handling : Must remain wet to prevent accidental detonation .

- Environmental Impact : Harmful to aquatic life; spills require isolation up to 1,600 meters during fires .

- Carcinogenicity: No confirmed carcinogenic data in animals .

4-(3-Chloropropyl)pyridine

- Structural analogs suggest moderate flammability and irritancy.

Biological Activity

The compound 4-(3-Chloropropyl)pyridine; 2,4,6-trinitrophenol consists of two distinct components: 4-(3-Chloropropyl)pyridine , an organic compound with potential applications in pharmaceuticals and agrochemicals, and 2,4,6-trinitrophenol (commonly known as picric acid), a well-known explosive with significant biological implications. This article explores the biological activities of both components, highlighting their mechanisms of action, potential therapeutic applications, and associated risks.

- 4-(3-Chloropropyl)pyridine

- Molecular Formula: C₁₄H₁₃ClN₄O₇

- Molecular Weight: 384.73 g/mol

- Structure: Pyridine ring substituted with a chloropropyl group.

- 2,4,6-Trinitrophenol (Picric Acid)

- Molecular Formula: C₆H₃N₃O₇

- Molecular Weight: 229.11 g/mol

- Structure: Aromatic compound with three nitro groups attached to a phenolic ring.

1. 4-(3-Chloropropyl)pyridine

Research on the biological activity of 4-(3-chloropropyl)pyridine is limited but suggests potential antimicrobial and antifungal properties similar to other pyridine derivatives. Pyridine compounds have been studied for their ability to interact with biological systems, particularly as enzyme inhibitors and in receptor binding.

- Antimicrobial Activity : Some studies indicate that pyridine derivatives can exhibit significant antibacterial effects. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, although specific data on 4-(3-chloropropyl)pyridine is still needed.

- Pharmacological Potential : The compound may act as an intermediate in synthesizing bioactive molecules. Its ability to undergo nucleophilic substitution reactions allows for the creation of new derivatives that could have enhanced biological activity.

2. 2,4,6-Trinitrophenol (Picric Acid)

Picric acid is primarily recognized for its explosive properties but also exhibits notable biological activity:

- Cytotoxic Effects : Picric acid has been investigated for its cytotoxicity against various cell lines. It can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy.

- Mutagenicity : Studies have shown that picric acid can possess mutagenic properties. Its interaction with DNA can lead to strand breaks and other forms of genetic damage.

- Antibacterial Properties : Picric acid has demonstrated antibacterial activity against several pathogens. It is used in laboratory settings for its ability to inhibit bacterial growth.

4-(3-Chloropropyl)pyridine

The biological mechanisms are not fully elucidated but may involve:

- Interaction with specific enzymes or receptors.

- Modulation of metabolic pathways through its reactive chloropropyl group.

2,4,6-Trinitrophenol

Picric acid's mechanisms include:

- Electrophilic Attack : The nitro groups facilitate electrophilic aromatic substitution reactions.

- DNA Interaction : Can form adducts with DNA, leading to mutagenic effects.

Case Studies

- A study on pyridine derivatives indicated that modifications at the chloropropyl position could enhance antimicrobial efficacy against resistant bacterial strains.

- Research on picric acid demonstrated its potential role as a chemotherapeutic agent due to its ability to induce apoptosis in tumor cells.

Summary Table of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(3-Chloropropyl)pyridine | Antimicrobial, potential drug intermediate | Enzyme inhibition, receptor binding |

| 2,4,6-Trinitrophenol (Picric Acid) | Cytotoxicity, mutagenicity, antibacterial properties | Electrophilic attack on DNA, apoptosis induction |

Q & A

Q. Methodology :

- Luminescent MOFs : Use metal-organic frameworks (MOFs) with π-electron-rich ligands (e.g., benzene-cored tetraphenylethene) to exploit Förster resonance energy transfer (FRET) quenching by TNP .

- Dual-Emission Probes : Develop composite materials (e.g., dye@MOF) with self-calibrating signals to improve selectivity in complex matrices .

- Validation : Test detection limits in real water samples. For example, riboflavin-based probes achieve a limit of detection (LOD) of 0.55 μmol/L .

Table 2 : Sensor Performance Comparison

| Probe Type | LOD (μmol/L) | Linear Range (μmol/L) | Selectivity Over Interferents |

|---|---|---|---|

| Riboflavin | 0.55 | 2.5–1000 | High (Nitroaromatics excluded) |

| MOF-Based | 0.1 | 0.1–500 | Moderate (Affected by NO₃⁻) |

How do conflicting data on TNP's stability in composite materials affect experimental design?

Contradiction : Some studies report TNP's stability in hydrotalcite clays for environmental remediation , while others emphasize its reactivity with nitrogen-containing compounds (e.g., gelatin) .

Resolution :

- Pre-Screening : Use XRD and FT-IR to confirm TNP-clay interactions and rule out unintended reactions.

- Controlled Environments : Conduct stability tests under inert atmospheres to isolate degradation pathways .

What are the gaps in toxicological data for TNP, and how can they be addressed?

Q. Current Limitations :

- TNP has not been tested for carcinogenicity in animals, and chronic exposure data are limited .

- Conflicting reports exist on its hepatotoxicity (liver damage) versus renal toxicity (kidney damage) .

Research Strategies : - In Vivo Models : Use murine studies to assess dose-dependent effects on blood cells (e.g., anemia) and organ histopathology .

- Mechanistic Studies : Apply metabolomics to identify biomarkers of TNP-induced oxidative stress .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.